molecular formula C27H25F3N4O2 B303630 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

カタログ番号 B303630
分子量: 494.5 g/mol
InChIキー: LIIZMLJGLRAZSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that is currently being studied for its potential use as a treatment for various types of cancer. This compound is a member of the quinolinecarbonitrile family and has been shown to be effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival.

作用機序

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. Specifically, this compound targets a protein called Bruton's tyrosine kinase (BTK), which is essential for the survival and proliferation of certain types of cancer cells. By inhibiting BTK, this compound can effectively block the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preclinical studies have shown that this compound can effectively inhibit the growth and survival of cancer cells, both in vitro and in vivo. In addition, this compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

One of the main advantages of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for BTK, which makes it a promising candidate for cancer treatment. In addition, this compound has been shown to be effective in combination with other cancer treatments, which could potentially improve patient outcomes. However, one limitation of this compound is its relatively short half-life, which could limit its effectiveness in certain cancer types.

将来の方向性

There are several potential future directions for the study of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of research could focus on optimizing the dosing and administration of this compound to improve its efficacy and reduce potential side effects. Another area of research could focus on identifying biomarkers that could be used to predict patient response to this compound. Finally, further studies could investigate the potential use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy, to improve patient outcomes.

合成法

The synthesis of 2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the reaction of a morpholine derivative with a trifluoromethylphenyl ketone to form an intermediate compound. This intermediate is then reacted with a quinoline derivative to form the final product. The synthesis of this compound has been optimized to produce high yields of pure compound with minimal impurities.

科学的研究の応用

2-Amino-1-(4-morpholinyl)-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential use as a treatment for various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that this compound is effective in inhibiting the activity of certain enzymes that are involved in cancer cell growth and survival. In addition, this compound has been shown to be effective in combination with other cancer treatments, such as chemotherapy and immunotherapy.

特性

分子式

C27H25F3N4O2

分子量

494.5 g/mol

IUPAC名

2-amino-1-morpholin-4-yl-5-oxo-7-phenyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C27H25F3N4O2/c28-27(29,30)21-9-5-4-8-19(21)24-20(16-31)26(32)34(33-10-12-36-13-11-33)22-14-18(15-23(35)25(22)24)17-6-2-1-3-7-17/h1-9,18,24H,10-15,32H2

InChIキー

LIIZMLJGLRAZSV-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5

正規SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=CC=C4C(F)(F)F)C(=O)CC(C3)C5=CC=CC=C5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。